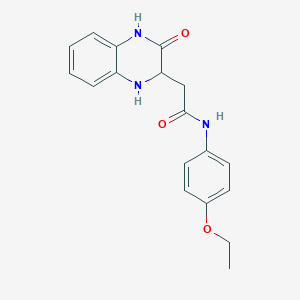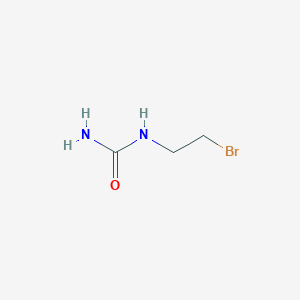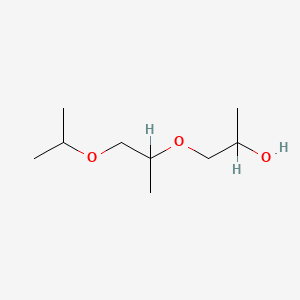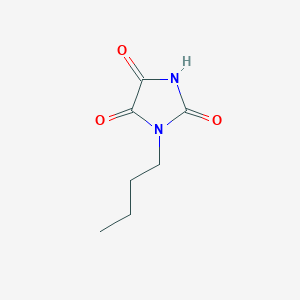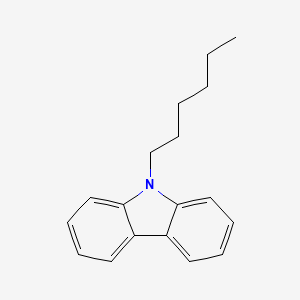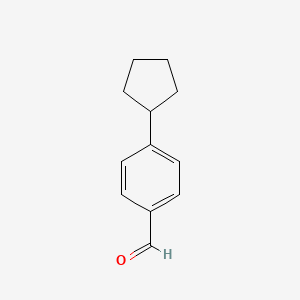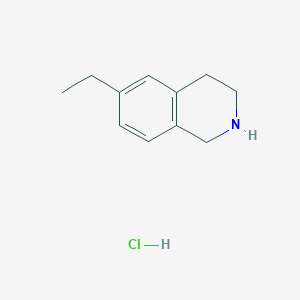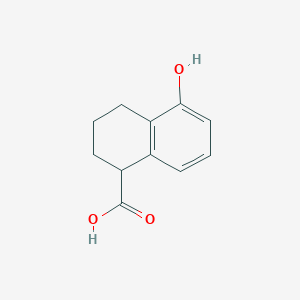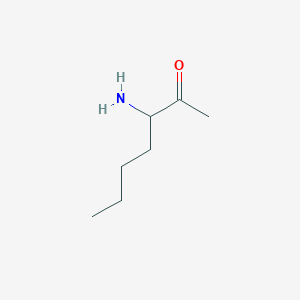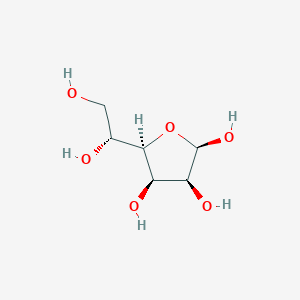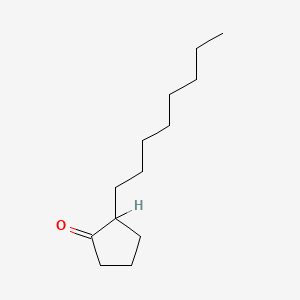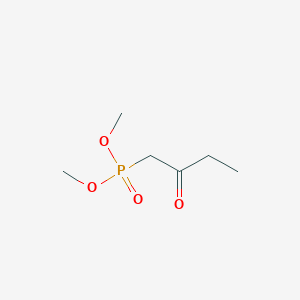
Phosphonic acid, (2-oxobutyl)-, dimethyl ester
Overview
Description
Synthesis Analysis
This compound can be synthesized through various methods, including the Arbuzov reaction and the Michaelis-Arbuzov reaction. These reactions involve the nucleophilic attack of a trivalent phosphorus compound on an aldehyde or ketone, leading to the formation of a C-P bond. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity.Molecular Structure Analysis
The molecular formula of Phosphonic acid, (2-oxobutyl)-, dimethyl ester is C6H13O4P. It contains total 23 bond(s); 10 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 ketone(s) (aliphatic) and 1 phosphonate(s) (thio-) .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo hydrolysis under both acidic and basic conditions . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Physical And Chemical Properties Analysis
The compound is air and moisture stable but incompatible with oxidizing agents . It has a molecular weight of 180.14 g/mol.Scientific Research Applications
Polymer-Supported Separation Processes
Dimethyl (2-oxobutyl)phosphonate is a versatile compound that has found applications in separation science. Polymer-supported reagents, including those containing phosphonic acid functionalities, have gained attention due to their advantages over traditional solvent extraction techniques. These polymers can selectively extract specific substrates from multicomponent solutions. Key features of organophosphorus compounds, such as variable oxidation states, multivalence, asymmetry, and metal-binding properties, make them unique and versatile for separations. Researchers have explored various synthesis routes (e.g., Arbuzov, Perkow, Mannich, Kabachnik-Fields reactions) to prepare organophosphorus resins. These materials play a significant role in ion exchange and chelating processes, contributing to efficient separation technologies .
C-Glycosides Amphiphiles Synthesis
Dimethyl (2-oxobutyl)phosphonate serves as a reactant for synthesizing C-glycosides amphiphiles. These compounds have applications in areas like drug delivery, surfactants, and self-assembled systems. The solvent-free Horner-Wadsworth-Emmons reaction with unprotected sugars allows the efficient preparation of these amphiphiles .
Endocannabinoid Biosynthesis Inhibitors
Researchers have utilized dimethyl (2-oxobutyl)phosphonate in the preparation of specific inhibitors for endocannabinoid biosynthesis. These inhibitors play a crucial role in understanding the endocannabinoid system and its potential therapeutic applications .
Prostaglandin Synthesis Intermediate
Dimethyl (2-oxobutyl)phosphonate acts as a key intermediate in prostaglandin synthesis. Prostaglandins are bioactive lipid molecules involved in various physiological processes, including inflammation, pain, and blood clotting .
Mechanism of Action
properties
IUPAC Name |
1-dimethoxyphosphorylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4P/c1-4-6(7)5-11(8,9-2)10-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNCLYVHPBPHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CP(=O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446010 | |
| Record name | Phosphonic acid, (2-oxobutyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, (2-oxobutyl)-, dimethyl ester | |
CAS RN |
41162-15-6 | |
| Record name | Phosphonic acid, (2-oxobutyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



